TRIS maleate

Description

Propriétés

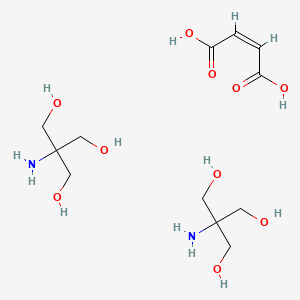

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-but-2-enedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H11NO3.C4H4O4/c2*5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h2*6-8H,1-3,5H2;1-2H,(H,5,6)(H,7,8)/b;;2-1- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSZUTFLHGNLHX-KSBRXOFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(=CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(=C\C(=O)O)\C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72200-76-1 |

Source

|

| Record name | (2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)ammonium hydrogen maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072200761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

TRIS Maleate Buffer: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of TRIS maleate (B1232345) buffer, a versatile and widely used buffering agent in biochemical and pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document details the buffer's effective pH range, preparation, and application in experimental settings, with a focus on quantitative data and detailed methodologies.

Core Concepts: Understanding the Chemistry of TRIS Maleate Buffer

This compound buffer is a compound buffer system composed of Tris(hydroxymethyl)aminomethane (TRIS), a primary amine, and maleic acid, a dicarboxylic acid. The buffering capacity of this system is conferred by the pKa values of its components. TRIS has a pKa of approximately 8.1 at 25°C, making it an effective buffer in the slightly alkaline range.[1] Maleic acid, being a dicarboxylic acid, has two pKa values: pKa1 ≈ 1.9 and pKa2 ≈ 6.2. This combination of pKa values provides a broad and adaptable buffering range.

The effective pH range of a buffer is generally considered to be pKa ± 1. Therefore, this compound buffer can effectively maintain pH across two distinct ranges: one acidic to neutral range governed by the second pKa of maleic acid (pH 5.2 - 7.2) and another in the physiological to slightly alkaline range controlled by the pKa of TRIS (pH 7.1 - 9.1). This wide buffering capacity makes it a valuable tool for a variety of biological assays.

Quantitative Data Summary

For ease of comparison, the key quantitative data for this compound buffer are summarized in the tables below.

Table 1: Physicochemical Properties of TRIS and Maleic Acid

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (at 25°C) |

| TRIS | (HOCH₂)₃CNH₂ | 121.14 | ~8.1 |

| Maleic Acid | C₄H₄O₄ | 116.07 | pKa₁ ≈ 1.9, pKa₂ ≈ 6.2 |

Table 2: Effective pH Buffering Ranges

| Buffering Component | pKa (at 25°C) | Effective pH Range |

| Maleic Acid (pKa₂) | ~6.2 | 5.2 - 7.2 |

| TRIS | ~8.1 | 7.1 - 9.1 |

| This compound (Combined) | ~6.2 and ~8.1 | 5.2 - 9.1 |

Table 3: Temperature Dependence of TRIS Buffer pH

The pH of TRIS-containing buffers is known to be temperature-dependent. The following table illustrates the typical change in pH with temperature.

| Temperature Change | Approximate pH Change per °C |

| Decrease from 25°C to 4°C | +0.03 |

| Increase from 25°C to 37°C | -0.028 |

Note: It is crucial to adjust the pH of the buffer at the temperature at which the experiment will be performed.

Table 4: Concentration Dependence of TRIS Buffer pH

The concentration of the TRIS component can also influence the pH of the buffer.

| Change in TRIS Concentration | Approximate pH Change |

| 10-fold increase | +0.05 |

| 10-fold decrease | -0.05 |

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound buffer and its application in a common biochemical assay.

Preparation of 0.2 M this compound Stock Solution

This protocol outlines the preparation of a stock solution that can be diluted to the desired final concentration for various applications.

Materials:

-

Tris(hydroxymethyl)aminomethane (TRIS)

-

Maleic acid or Maleic anhydride

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and graduated cylinders

Procedure:

-

To prepare a 0.2 M solution of TRIS acid maleate, dissolve 24.2 g of TRIS and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in approximately 800 mL of deionized water.[2]

-

Stir the solution until all components are completely dissolved.

-

Adjust the pH of the solution to the desired value using a concentrated NaOH solution. Monitor the pH continuously with a calibrated pH meter.

-

Once the target pH is reached, transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.

-

Store the stock solution at 4°C.

Alkaline Phosphatase Activity Assay using this compound Buffer

This protocol describes a colorimetric assay to determine the activity of alkaline phosphatase, a common enzyme studied in various research fields. This protocol is adapted from assays that utilize maleate or TRIS buffers.

Materials:

-

This compound buffer (e.g., 0.1 M, pH 9.0)

-

p-Nitrophenyl phosphate (B84403) (pNPP) solution (substrate)

-

Alkaline phosphatase enzyme solution

-

Sodium hydroxide (NaOH), 0.1 M (stop solution)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a working solution of 0.1 M this compound buffer at the desired pH (e.g., pH 9.0).

-

Dispense 50 µL of the this compound buffer into each well of a 96-well microplate.

-

Add 50 µL of the pNPP substrate solution to each well.

-

To initiate the reaction, add 20 µL of the alkaline phosphatase enzyme solution to each well. For a negative control, add 20 µL of deionized water instead of the enzyme.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time may need to be optimized based on the enzyme concentration and activity.

-

Stop the reaction by adding 50 µL of 0.1 M NaOH to each well. The addition of NaOH will also cause the development of a yellow color from the product, p-nitrophenol.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

The enzyme activity is proportional to the absorbance measured.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound buffer.

Conclusion

This compound buffer offers a broad and versatile pH buffering range, making it a valuable tool for a wide array of applications in scientific research and drug development. Its utility in enzyme assays, electrophoresis, and other biochemical techniques is well-established. By understanding its chemical properties, including temperature and concentration dependencies, and by following standardized preparation protocols, researchers can effectively harness the benefits of this robust buffering system to ensure the accuracy and reproducibility of their experimental results.

References

Chemical properties of TRIS maleate salt

An In-Depth Technical Guide to the Chemical Properties of TRIS Maleate (B1232345) Salt

Introduction

Tris(hydroxymethyl)aminomethane maleate salt, commonly referred to as TRIS maleate, is an organic compound formed from the reaction of Tris(hydroxymethyl)aminomethane (TRIS or Trizma®) and maleic acid.[1][2] This salt is frequently utilized in biochemical and pharmaceutical research as a buffering agent, particularly for creating buffer solutions with a lower pH buffering range than standard TRIS-HCl buffers.[2] Its applications are found in various growth media, tissue preparations, and as a diluent or washing buffer in experimental workflows.[2][3] This guide provides a comprehensive overview of the core chemical properties, experimental protocols for their determination, and key considerations for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of this compound salt are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Synonyms | Trizma® maleate, Tris(hydroxymethyl)aminomethane maleate salt, Tromethamine maleate salt | [1][4][5] |

| CAS Number | 72200-76-1 | [1][4] |

| Molecular Formula | C₈H₁₅NO₇ (often cited)[1][4] or C₄H₁₁O₃N•C₄H₄O₄[5] | [1][4][5] |

| Molecular Weight | 237.21 g/mol | [4][5] |

| Appearance | White crystalline solid | [4][6] |

| Melting Point | 104 - 106 °C | [4] |

| Effective pH Range | 6.5 - 9.7 (as a buffer solution) | [7] |

Solubility Profile

| Solvent | Solubility of TRIS Base |

| Water | ~550 g/L at 25°C |

| Ethylene Glycol | 79.1 mg/mL |

| Methanol | Soluble |

| Ethanol | Solubility decreases compared to water |

| Acetonitrile (B52724) | Limited solubility, may precipitate |

The solubility of TRIS and its salts is influenced by temperature, with solubility generally increasing as the temperature rises.[8] The pH of the solution can also affect solubility.[8] For applications involving organic solvents like acetonitrile or methanol, it is recommended to empirically test the solubility at the desired concentration and solvent ratio to avoid precipitation.[9]

pKa and Buffering Capacity

The buffering capacity of TRIS is a key property. The pKa of the conjugate acid of TRIS is approximately 8.07 at 25°C, which gives it an effective buffering range between pH 7.1 and 9.1.[10] this compound buffers are used to prepare solutions with a lower effective pH buffering capacity than standard TRIS buffers.[2]

A critical consideration for researchers is the temperature dependence of TRIS buffers. The pH of a TRIS buffer solution decreases by approximately 0.028 units for every 1°C increase in temperature.[11][12][13] Therefore, it is essential to adjust the pH of the buffer at the temperature at which it will be used.[13]

References

- 1. This compound salt [himedialabs.com]

- 2. This compound | 72200-76-1 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. Tris, (hydroxymethyl) aminomethane maleate - Delta Microscopies [deltamicroscopies.com]

- 8. What is the solubility of Tris in water? - Blog [hbynm.com]

- 9. Solubility of Tris in aqueous organic solvent - Chromatography Forum [chromforum.org]

- 10. Tris - Wikipedia [en.wikipedia.org]

- 11. Tris Buffer - Sharebiology [sharebiology.com]

- 12. Tris buffer pH 7.5 (1 M) for molecular biology [itwreagents.com]

- 13. fishersci.co.uk [fishersci.co.uk]

TRIS Maleate: A Comprehensive Technical Guide for Researchers

[City, Date] – TRIS maleate (B1232345), a versatile buffering agent, plays a crucial role in a wide array of biochemical and molecular biology applications. This technical guide provides an in-depth overview of its chemical properties, preparation, and applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Core Chemical Properties

TRIS maleate, also known as Tris(hydroxymethyl)aminomethane maleate, is the salt formed from the reaction of TRIS base with maleic acid. Its fundamental properties are essential for its function as a buffer in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO₇ | [1][2] |

| Molecular Weight | 237.21 g/mol | [1][3][4] |

| Appearance | White crystalline powder | [1] |

| CAS Number | 72200-76-1 | [2][3][4] |

| Solubility in Water | 0.5 M at 20°C, clear, colorless solution | [1][3] |

| pH of 0.5 M Solution | 3.0 - 4.5 | [1] |

| Melting Point | 103-105°C | [1] |

Applications in Research and Drug Development

This compound buffer is widely utilized in various laboratory procedures due to its buffering capacity in a pH range that is relevant to many biological processes.

Enzyme Kinetics: this compound buffer is suitable for enzymatic studies, providing a stable pH environment for assessing enzyme activity and kinetics.

Histochemistry and Immunohistochemistry: This buffer is employed in staining protocols and as an antigen retrieval solution in immunohistochemistry. The heat-induced epitope retrieval (HIER) technique often utilizes TRIS-based buffers to unmask antigenic sites in formalin-fixed, paraffin-embedded tissues, thereby enhancing antibody staining intensity.

Electron Microscopy: In the preparation of biological samples for electron microscopy, this compound buffer can be used as a component of the fixative and washing solutions to maintain pH and osmolarity, thus preserving cellular ultrastructure.

General Biochemical Assays: Its utility extends to a variety of other biochemical applications, including protein and nucleic acid analysis, where maintaining a specific pH is critical for the stability and function of biomolecules.

Experimental Protocols

Preparation of 0.2 M this compound Buffer Stock Solution

This protocol is adapted for the preparation of a stock solution for use in enzyme studies.

Materials:

-

Tris(hydroxymethyl)aminomethane (TRIS base)

-

Maleic acid or Maleic anhydride

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled or deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and graduated cylinders

Procedure:

-

Prepare Stock Solution A (0.2 M TRIS acid maleate):

-

Dissolve 24.2 g of Tris(hydroxymethyl)aminomethane and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in distilled water.

-

Bring the final volume to 1 liter in a volumetric flask.

-

-

Prepare Stock Solution B (0.2 M NaOH):

-

Dissolve 8.0 g of NaOH in distilled water.

-

Bring the final volume to 1 liter in a volumetric flask.

-

-

Prepare the Final Buffer:

-

To prepare a buffer with a specific pH, mix 50 mL of Stock Solution A with a specific volume of Stock Solution B, as indicated in the table below, and dilute to a final volume of 200 mL with distilled water.

-

| Desired pH | Volume of 0.2 M NaOH (mL) to add to 50 mL of Stock A |

| 5.2 | 7.2 |

| 5.4 | 10.5 |

| 5.6 | 15.3 |

| 5.8 | 20.5 |

| 6.0 | 26.0 |

| 6.2 | 31.5 |

| 6.4 | 37.0 |

| 6.6 | 42.0 |

| 6.8 | 45.0 |

| 7.0 | 48.0 |

| 7.2 | 51.0 |

| 7.4 | 54.0 |

| 7.6 | 57.0 |

| 7.8 | 60.0 |

| 8.0 | 63.5 |

| 8.2 | 66.5 |

| 8.4 | 69.0 |

| 8.6 | 72.0 |

This table is derived from titration data and provides approximate volumes. It is recommended to verify the final pH with a calibrated pH meter and adjust as necessary.

Signaling Pathway Analysis: Western Blotting for MAPK Pathway

While specific protocols explicitly detailing the use of "this compound" in signaling pathway analysis are not prevalent in the readily available literature, TRIS-based buffers are fundamental to the Western blotting technique used to analyze protein expression and phosphorylation status in signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway. The following workflow illustrates the key steps where a TRIS-based buffer, which could be this compound, is employed.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Buffers and stock solutions for western blot | Abcam [abcam.com]

Solubility of TRIS Maleate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility of TRIS maleate (B1232345) (Tris(hydroxymethyl)aminomethane maleate), a versatile buffering agent used in various biochemical and pharmaceutical applications. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the solubility of TRIS maleate in aqueous and organic solvents, alongside experimental protocols and application workflows.

Introduction to this compound

This compound is the salt formed from the reaction of Tris(hydroxymethyl)aminomethane (TRIS), a common biological buffer, and maleic acid. It serves as an alternative to standard TRIS buffers, offering different buffering characteristics and a lower effective pH buffering range.[1] Its applications are found in various laboratory protocols, including biochemical assays, cell culture, enzyme kinetics, and protein crystallization.[2][3][4]

Quantitative Solubility Data

The solubility of a buffering agent is a critical parameter for its effective use in experimental design, particularly for preparing stock solutions and ensuring stability in various assay conditions. Below are the available quantitative solubility data for this compound.

Solubility in Aqueous and Organic Solvents

Quantitative solubility data for this compound in a range of common laboratory solvents is essential for its application in diverse experimental settings. The available data are summarized in the table below.

| Solvent | Solubility | Temperature (°C) | Molarity (approx.) |

| Water | 118.6 g/L[5][6] | 20 | ~0.50 M |

| Water | ≥ 100 mg/mL[7] | Not Specified | ≥ 0.42 M |

| Dimethyl Sulfoxide (DMSO) | 87.5 mg/mL[7] | Not Specified | ~0.37 M |

Influence of pH and Temperature on Solubility

The pH of a solution can significantly influence the solubility of ionizable compounds like this compound.[8] While specific quantitative data on the solubility of this compound across a wide pH range is limited, it is known to be used in buffer preparations at various pH levels, such as pH 6.5.[9]

The solubility of TRIS compounds is also known to be temperature-dependent.[10] For TRIS base, the pH of the buffer solution changes with temperature, which can indirectly affect solubility.[11][12][13] However, specific studies detailing the solubility curve of this compound at different temperatures were not found in the current literature search.

Experimental Protocols

Preparation of this compound Buffer (0.2 M)

This protocol is adapted from Gomori (1955) for the preparation of a TRIS-maleate buffer stock solution.[14]

Stock Solutions:

-

Solution A (0.2 M TRIS acid maleate): Dissolve 24.2 g of Tris(hydroxymethyl)aminomethane and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in deionized water to a final volume of 1 L.[14]

-

Solution B (0.2 M NaOH): Prepare a 0.2 M sodium hydroxide (B78521) solution.

Procedure:

-

To prepare a buffer of a specific pH, mix 50 mL of Solution A with a specified volume of Solution B, as indicated in the original Gomori tables.[14]

-

Dilute the mixture with deionized water to a final volume of 200 mL.

General Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This is a general workflow for determining the equilibrium solubility of a compound like this compound.

Materials:

-

This compound salt

-

Selected solvent (e.g., water, ethanol)

-

Conical flasks or vials with secure caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a flask.

-

Seal the flask and place it in a shaking incubator at a constant temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow any undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

Centrifuge the sample to pellet any remaining suspended solids.

-

Filter the supernatant through a syringe filter to obtain a clear, saturated solution.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method.

Applications and Experimental Workflows

This compound buffer is utilized in a variety of biochemical and pharmaceutical research applications.

Use in Enzyme Assays

TRIS-maleate buffer provides a stable pH environment for studying enzymatic reactions.[15] The choice of buffer is critical as it can influence enzyme activity and kinetics.

Below is a generalized workflow for an enzyme kinetic assay using TRIS-maleate buffer.

Caption: A generalized workflow for determining enzyme kinetic parameters using TRIS-maleate buffer.

Role in Protein Crystallization

Maintaining a stable pH is crucial for successful protein crystallization.[3] TRIS-based buffers are commonly used in crystallization screens to provide a suitable environment for crystal growth.[16]

The following diagram illustrates the logical steps in a protein crystallization screening experiment where TRIS-maleate could be employed as a buffering agent.

Caption: Logical workflow for a protein crystallization screening experiment.

Conclusion

This compound is a valuable buffering agent for a range of scientific applications. This guide provides the currently available quantitative data on its solubility and outlines standard protocols for its use and characterization. Further research is warranted to expand the solubility profile of this compound in a wider array of organic solvents and to systematically investigate the effects of temperature and pH on its solubility. Such data would further enhance its utility and enable more precise control in experimental design.

References

- 1. Trizma maleate BioUltra, = 99.5 NT 72200-76-1 [sigmaaldrich.com]

- 2. eqipped.com [eqipped.com]

- 3. What is the role of Tris in protein crystallization? - Blog [hbynm.com]

- 4. superchemistryclasses.com [superchemistryclasses.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. carlroth.com [carlroth.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchmgt.monash.edu [researchmgt.monash.edu]

- 9. The Advancement of In Vitro Lipolysis: Two-Step Flow-Through Method for the Evaluation of Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buffers for Biochemical Reactions [promega.jp]

- 11. d-nb.info [d-nb.info]

- 12. BUFFERS [ou.edu]

- 13. CA2914841A1 - Compositions and preparation methods of low melting ionic salts of poorly-water soluble drugs - Google Patents [patents.google.com]

- 14. static.igem.org [static.igem.org]

- 15. teknova.com [teknova.com]

- 16. What is the behavior of Tris in different solvents? - Blog [m.hbynm.com]

An In-depth Technical Guide to the Structure and Properties of Tris(hydroxymethyl)aminomethane Maleate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for Tris(hydroxymethyl)aminomethane maleate (B1232345). This compound, a salt formed from the organic buffer Tris(hydroxymethyl)aminomethane (Tris) and the dicarboxylic acid maleic acid, is a valuable reagent in various scientific applications, particularly in the formulation of buffers for biochemical and pharmaceutical research.

Core Structure and Nomenclature

Tris(hydroxymethyl)aminomethane maleate is an ionic compound resulting from the acid-base reaction between the primary amine of Tris and a carboxylic acid group of maleic acid. The Tris cation, [2-hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonium, is formed by the protonation of the amino group of Tris. This is ionically bonded to the maleate anion.

-

Synonyms: TRIS maleate salt, Trizma® maleate, Tromethamine maleate salt

The formation of this salt can be visualized as the transfer of a proton from one of the carboxylic acid groups of maleic acid to the lone pair of electrons on the nitrogen atom of the Tris molecule.

References

Temperature Dependence of pH in TRIS Maleate Buffer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the temperature dependence of pH in TRIS (tris(hydroxymethyl)aminomethane) maleate (B1232345) buffer. Understanding this relationship is critical for ensuring the accuracy and reproducibility of experiments in various scientific and pharmaceutical applications. This document outlines the underlying thermodynamic principles, presents available quantitative data, provides detailed experimental protocols for buffer preparation, and includes a method for determining the specific temperature coefficient of your buffer.

Introduction: The Significance of pH and Temperature in Buffering Systems

Tris(hydroxymethyl)aminomethane, or TRIS, is a widely utilized buffering agent in biological and chemical research due to its pKa of approximately 8.1 at 25°C, which is within the physiological range. However, a notable characteristic of TRIS-based buffers is the significant dependence of their pH on temperature. As the temperature of a TRIS buffer solution changes, its pH will also change. This phenomenon is a crucial consideration for experiments that are sensitive to pH and are conducted at temperatures other than the temperature at which the buffer was prepared.

Generally, the pH of TRIS buffers decreases as the temperature increases.[1][2] This is a consequence of the temperature-dependent dissociation of the protonated form of TRIS.[3][4] While extensive data is available for TRIS-HCl buffers, specific quantitative data for the temperature coefficient of pH (dpH/dT) for TRIS maleate buffer is not as readily available in the literature. However, the behavior is expected to be dominated by the TRIS component.

Quantitative Data: Temperature Coefficient of pH

The change in pH with temperature is expressed as dpH/dT or ΔpH/°C. For general TRIS buffers, this value is well-documented.

| Buffer Component | dpH/dT (°C⁻¹) | Reference(s) |

| TRIS | Approximately -0.028 to -0.031 | [2][4][5] |

| TRIS-HCl | -0.025 (from 25°C to 37°C) | [1] |

| TRIS-HCl | Average of -0.03 per 10°C change | [4] |

Note: While a specific dpH/dT for this compound is not explicitly found in the reviewed literature, the value for the TRIS amine is the primary driver of the temperature-dependent pH shift. Therefore, a value of approximately -0.03 pH units per degree Celsius increase can be used as a close estimation for this compound buffer. For highly sensitive applications, it is recommended to experimentally determine the precise dpH/dT for the specific buffer concentration being used.

Thermodynamic Principles of Temperature Dependence

The pH of a buffer solution is related to the pKa of its acidic component and the ratio of the concentrations of the acidic and basic forms, as described by the Henderson-Hasselbalch equation. The pKa itself is dependent on temperature. The relationship between the change in pKa and temperature is described by the van't Hoff equation, which relates the change in the equilibrium constant (in this case, the acid dissociation constant, Ka) to the change in enthalpy (ΔH°) of the ionization reaction.

The ionization of the protonated TRIS amine is an endothermic process, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards the products, which in this case are the deprotonated TRIS base and H+ ions. This increase in H+ concentration results in a decrease in the pH of the solution.

Figure 1: Logical relationship of temperature increase on the pH of a TRIS buffer.

Experimental Protocols

Preparation of this compound Buffer (Gomori, 1955)

This protocol is adapted from the well-established method described by G. Gomori.[6][7]

Stock Solutions:

-

Solution A (0.2 M TRIS-maleate):

-

Dissolve 24.2 g of tris(hydroxymethyl)aminomethane (TRIS).

-

Dissolve 23.2 g of maleic acid (or 19.6 g of maleic anhydride).

-

Add distilled water to a final volume of 1 liter.

-

-

Solution B (0.2 M NaOH):

-

Dissolve 8.0 g of sodium hydroxide (B78521) (NaOH) in distilled water.

-

Add distilled water to a final volume of 1 liter.

-

Working Solution Preparation:

To prepare a 0.05 M this compound buffer of a specific pH, mix the following and dilute to a final volume of 200 mL with distilled water:

-

50 mL of Solution A

-

x mL of Solution B (see table below for approximate volumes)

| Target pH at 23°C | x mL of 0.2 M NaOH |

| 5.2 | 7.0 |

| 5.4 | 10.8 |

| 5.6 | 15.5 |

| 5.8 | 20.5 |

| 6.0 | 26.0 |

| 6.2 | 31.5 |

| 6.4 | 37.0 |

| 6.6 | 42.5 |

| 6.8 | 48.0 |

| 7.0 | 54.0 |

| 7.2 | 60.0 |

| 7.4 | 66.0 |

| 7.6 | 72.0 |

| 7.8 | 77.0 |

| 8.0 | 81.5 |

| 8.2 | 85.5 |

| 8.4 | 88.5 |

| 8.6 | 91.0 |

Note: These are starting volumes. It is crucial to verify and adjust the final pH using a calibrated pH meter at the desired temperature of use.

Figure 2: Experimental workflow for the preparation of this compound buffer.

Experimental Determination of dpH/dT

For applications requiring high precision, the dpH/dT of your specific this compound buffer should be determined experimentally.

Materials:

-

Prepared this compound buffer of the desired concentration and pH.

-

Calibrated pH meter with a temperature probe.

-

Water bath with temperature control.

-

Beaker and stir bar.

Procedure:

-

Place a sample of the prepared this compound buffer in a beaker with a stir bar.

-

Place the beaker in a water bath set to an initial temperature (e.g., 20°C).

-

Allow the buffer to equilibrate to the water bath temperature.

-

Measure and record the pH and temperature.

-

Increase the water bath temperature in increments (e.g., 5°C).

-

At each increment, allow the buffer to equilibrate and then record the pH and temperature.

-

Repeat this process over the desired temperature range for your experiments.

-

Plot the measured pH versus temperature.

-

The slope of the resulting line will be the dpH/dT for your buffer.

Figure 3: Experimental workflow for determining the temperature coefficient of pH (dpH/dT).

Conclusion and Recommendations

The pH of this compound buffer is significantly dependent on temperature, a characteristic primarily driven by the TRIS component. For most applications, a dpH/dT of approximately -0.03 can be used for estimations. However, for precise and reproducible results, it is imperative to:

-

Calibrate the pH of the this compound buffer at the temperature at which it will be used.

-

If experiments are to be conducted over a range of temperatures, be aware of the corresponding pH changes.

-

For highly sensitive assays, experimentally determine the dpH/dT of the specific buffer formulation.

By carefully considering and controlling for the effects of temperature on pH, researchers and drug development professionals can ensure the reliability and accuracy of their experimental outcomes.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. promega.com [promega.com]

- 3. [PDF] Preparation of Buffers for Use in Enzyme Studies | Semantic Scholar [semanticscholar.org]

- 4. Is the pH of TRIS-HCL buffer greatly affected by temperature changes - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. static.igem.org [static.igem.org]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

An In-depth Technical Guide to the TRIS Maleate Buffering Mechanism

This technical guide provides a comprehensive overview of the TRIS maleate (B1232345) buffer system, tailored for researchers, scientists, and drug development professionals. It delves into the core buffering mechanism, presents quantitative data, details experimental protocols, and outlines key considerations for its application.

The Core Buffering Mechanism: A Tale of Two Molecules

The effectiveness of the TRIS maleate buffer stems from its nature as a composite system, leveraging the distinct properties of two different molecules: Tris(hydroxymethyl)aminomethane (TRIS) and maleic acid. This combination provides an exceptionally wide and useful buffering range, typically spanning from pH 5.2 to 8.6.

-

Tris(hydroxymethyl)aminomethane (TRIS): TRIS is a primary amine and a weak base with a pKa of approximately 8.1 at 25°C.[1][2][3][4] Its buffering action is centered around the protonation and deprotonation of its primary amine group. This makes it an effective buffer in the slightly alkaline range of pH 7.0 to 9.2.[5][6]

-

Maleic Acid: Maleic acid is a diprotic weak acid, meaning it can donate two protons. It has two distinct pKa values: pKa₁ is approximately 1.9, and pKa₂ is around 6.3.[3][7] While the first pKa is too acidic for most biological applications, the second dissociation step provides significant buffering capacity in the acidic to neutral pH range.

Synergy in Action: By combining TRIS and maleic acid, the resulting buffer capitalizes on the pKa of TRIS for the alkaline range and the second pKa of maleic acid for the neutral-to-acidic range. This creates a continuous and reliable buffering capacity across a broad pH spectrum, which is a significant advantage over many single-component buffer systems.

Quantitative Properties and Considerations

The performance of a buffer is defined by its physicochemical properties. For this compound, the most critical factors are the pKa values of its components and, notably, the sensitivity of TRIS to temperature changes.

Table 1: Physicochemical Properties of this compound Buffer Components

| Component | Molecular Formula | Molecular Weight ( g/mol ) | pKa (at 25°C) | Temperature Coefficient (dpKa/dT) |

|---|---|---|---|---|

| TRIS | (HOCH₂)₃CNH₂ | 121.14 | ~8.1[1][3][4] | ~ -0.028 / °C[8] |

| Maleic Acid | C₄H₄O₄ | 116.07 | pKa₁: ~1.91, pKa₂: ~6.33[3] | Less significant than TRIS |

Temperature Dependence: The pKa of TRIS is highly dependent on temperature. For every 1°C increase in temperature, the pKa of TRIS decreases by approximately 0.028 units, causing a corresponding drop in the buffer's pH.[8] Conversely, as the temperature decreases, the pH will increase.[4][9] This is a critical consideration for experiments conducted at temperatures other than ambient. For example, a buffer prepared to pH 7.8 at 25°C will have a pH closer to 8.6 at 4°C. Therefore, the pH of a this compound buffer should always be adjusted at the temperature at which it will be used.

Table 2: Estimated pH of a TRIS-Based Buffer at Different Temperatures

| pH at 25°C | Estimated pH at 37°C | Estimated pH at 4°C |

|---|---|---|

| 8.0 | 7.66 | 8.59 |

| 7.5 | 7.16 | 8.09 |

| 7.0 | 6.66 | 7.59 |

Note: Calculations are based on a dpKa/dT of -0.028/°C and serve as an estimation. Actual pH should be verified experimentally.

Experimental Protocols

The following protocols, adapted from the established Gomori method, detail the preparation of a this compound buffer.[10][11]

Protocol 1: Preparation of 0.2 M TRIS Acid Maleate Stock Solution

-

Reagents:

-

Tris(hydroxymethyl)aminomethane (TRIS Base): 24.2 g

-

Maleic acid: 23.2 g (or Maleic anhydride: 19.6 g)

-

Deionized water (dH₂O)

-

-

Procedure:

-

In a beaker, dissolve 24.2 g of TRIS base and 23.2 g of maleic acid in approximately 800 mL of dH₂O.

-

Stir until all solids are completely dissolved.

-

Transfer the solution to a 1 L volumetric flask.

-

Add dH₂O to bring the final volume to 1 L. Mix thoroughly. This is your 0.2 M stock solution.

-

Protocol 2: Preparation of a Working Buffer (e.g., 0.05 M)

-

Reagents:

-

0.2 M TRIS Acid Maleate stock solution (from Protocol 1)

-

0.2 M Sodium Hydroxide (NaOH) solution

-

Deionized water (dH₂O)

-

-

Procedure:

-

To prepare 200 mL of a 0.05 M buffer of a specific pH, combine 50 mL of the 0.2 M stock solution with the volume of 0.2 M NaOH indicated in Table 3.

-

Transfer the mixture to a 200 mL volumetric flask.

-

Add dH₂O to bring the final volume to 200 mL.

-

Verify the pH using a calibrated pH meter at the intended experimental temperature and adjust if necessary.

-

Table 3: Preparation of this compound Buffer at Various pH Values (at 23°C) [10]

| Desired pH | 50 mL of 0.2 M Stock (mL) | 0.2 M NaOH (mL) | Final Volume (mL) |

|---|---|---|---|

| 5.2 | 50 | 7.0 | 200 |

| 5.8 | 50 | 15.5 | 200 |

| 6.2 | 50 | 21.8 | 200 |

| 6.8 | 50 | 31.5 | 200 |

| 7.4 | 50 | 42.5 | 200 |

| 8.0 | 50 | 48.0 | 200 |

| 8.6 | 50 | 54.0 | 200 |

Source: Adapted from Gomori, G. (1955). Preparation of Buffers for Use in Enzyme Studies.

Key Considerations and Applications

-

Ionic Strength: The final ionic strength of the buffer depends on its concentration and the amount of NaOH added to reach the desired pH. High ionic strength can impact protein stability and enzyme activity, a factor that should be considered during experimental design.[12]

-

Reactivity: The primary amine in TRIS can be reactive. It can form Schiff bases with aldehydes and ketones and may interact with certain enzymes, sometimes acting as an inhibitor.[9] It can also chelate metal ions.[13]

-

Applications: this compound buffer is widely used in biochemistry and molecular biology. Its broad range makes it particularly suitable for enzyme assays that involve a pH optimum in the neutral range and for use in electron microscopy as a vehicle for fixatives.[10][14]

References

- 1. Does the pH value of Tris hcl buffer change at 30 ℃ environment - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. Tris Buffer Composition and Applications - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 6. nbinno.com [nbinno.com]

- 7. Biological buffers pKa calculation [reachdevices.com]

- 8. researchgate.net [researchgate.net]

- 9. Tris - Wikipedia [en.wikipedia.org]

- 10. static.igem.org [static.igem.org]

- 11. diverdi.colostate.edu [diverdi.colostate.edu]

- 12. The impact of high ion strength of TRIS buffer on biological experiments [vacutaineradditives.com]

- 13. Influence of buffer ions and divalent cations on coated vesicle disassembly and reassembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. laborimpex.be [laborimpex.be]

Commercial Sources of High-Purity TRIS Maleate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial sources for high-purity Tris(hydroxymethyl)aminomethane maleate (B1232345) (TRIS maleate), a crucial buffering agent in various biological research and pharmaceutical development applications. This guide details supplier information, quantitative specifications, experimental protocols, and key decision-making workflows to assist in the procurement and application of high-quality this compound.

Commercial Availability and Supplier Specifications

High-purity this compound is available from several reputable chemical suppliers who cater to the research and pharmaceutical industries. The quality and documentation provided can vary, making careful supplier selection essential. Below is a comparison of specifications from prominent commercial sources.

Table 1: General Specifications of Commercial this compound

| Supplier | Product Name | Purity Specification | CAS Number | Molecular Formula |

| Thermo Fisher Scientific | Tris-maleate, 98% | ≥97.5% (Titration with NaOH)[1] | 72200-76-1[1] | C₁₂H₂₆N₂O₁₀[1] |

| MilliporeSigma (Sigma-Aldrich) | Trizma® maleate | ≥99.5% (anhydrous, titration)[2] | 72200-76-1[3] | C₄H₁₁NO₃ · C₄H₄O₄[3] |

| Santa Cruz Biotechnology | This compound salt | ≥99%[3] | 72200-76-1[3] | C₄H₁₁NO₃·C₄H₄O₄[3] |

| MedchemExpress | TRIS (maleate) | 98.0%[4] | 72200-76-1 | C₈H₁₅NO₇ |

| HiMedia Laboratories | This compound salt | Not Specified | 72200-76-1[5] | C₈H₁₅NO₇[5] |

| Carl ROTH | This compound | ≥99,0 % | 72200-76-1 | Not Specified |

| CDH Fine Chemical | TRIS(HYDROXYMETHYL) AMINOMETHANE MALEATE | Not Specified | 72200-76-1[6] | Not Specified |

| Amresco | Biological Buffer, this compound salt | min 99.5% (NT)[7] | 72200-76-1[7] | C₄H₁₁O₃N, C₄H₄O₄[7] |

Table 2: Impurity Profile and Quality Control Parameters

Note: Specific values for endotoxin (B1171834) and heavy metals for this compound are not always publicly available from suppliers and may require direct inquiry or a Certificate of Analysis for a specific lot. The values presented below are typical for high-purity reagents intended for pharmaceutical applications and are based on general guidelines.

| Parameter | Typical Specification | Rationale |

| Endotoxin | < 0.25 EU/mg | Critical for applications involving live cells or in vivo studies to prevent inflammatory responses. The FDA sets a general endotoxin limit of 5 EU/kg/hr for parenteral drugs[8]. |

| Heavy Metals (as Pb) | ≤ 5 ppm | To minimize interference with enzymatic reactions and cellular processes, and to comply with regulatory guidelines for pharmaceutical excipients. |

| DNase, RNase, Protease | None Detected | Essential for molecular biology applications to ensure the integrity of nucleic acids and proteins. |

| Insoluble Matter | < 0.005% | Ensures clarity of buffer solutions and prevents interference in optical measurements. |

| pH of 0.5 M solution | 3.0 - 4.5 | This is the pH of the unbuffered salt solution and is a key quality control parameter. |

Experimental Protocols

Preparation of this compound Buffer (Gomori, 1955)

This protocol describes the preparation of a 0.2 M this compound buffer stock solution, which can be adjusted to a desired pH for various experimental applications.

Materials:

-

TRIS (hydroxymethyl)aminomethane

-

Maleic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Stock Solutions:

-

Solution A (0.2 M TRIS-maleate): Dissolve 24.2 g of TRIS and 23.2 g of maleic acid in deionized water and bring the final volume to 1 L.

-

Solution B (0.2 M NaOH): Dissolve 8.0 g of NaOH in deionized water and bring the final volume to 1 L.

Procedure:

-

To prepare a buffer of a specific pH, mix 50 mL of Solution A with the volume of Solution B as indicated in Table 3.

-

Dilute the mixture with deionized water to a final volume of 200 mL.

-

Verify the pH of the final buffer solution using a calibrated pH meter.

Table 3: Volumes of 0.2 M NaOH for pH Adjustment of 0.2 M this compound Buffer

| Desired pH | Volume of 0.2 M NaOH (mL) |

| 5.2 | 7.2 |

| 5.4 | 10.5 |

| 5.6 | 15.3 |

| 5.8 | 20.5 |

| 6.0 | 26.0 |

| 6.2 | 31.5 |

| 6.4 | 37.0 |

| 6.6 | 42.5 |

| 6.8 | 46.5 |

| 7.0 | 50.0 |

| 7.2 | 54.0 |

| 7.4 | 58.0 |

| 7.6 | 63.5 |

| 7.8 | 69.0 |

| 8.0 | 73.5 |

| 8.2 | 77.0 |

| 8.4 | 80.0 |

| 8.6 | 83.0 |

In Situ Hybridization Using this compound Buffer

This protocol is adapted for the use of this compound buffer in washing and blocking steps during in situ hybridization procedures.

Materials:

-

5X Maleate buffer stock (see preparation below)

-

Tween 20

-

Blocking reagent (e.g., Boehringer Mannheim Blocking Reagent)

-

Deionized water

Solutions:

-

5X Maleate Buffer: Dissolve 58 g of Maleic acid in 850 mL of deionized water. Adjust the pH to 7.5 with NaOH pellets. Add 43.8 g of NaCl and bring the final volume to 1 L with deionized water.

-

Wash Buffer (MABT): 1X Maleate buffer containing 0.1% Tween 20.

-

Blocking Solution: 1X MABT containing 2% blocking reagent.

Procedure:

-

Following hybridization and post-hybridization washes, wash the slides twice in MABT for 30 minutes each at room temperature.

-

Incubate the slides in the blocking solution for 1-2 hours at room temperature in a humidified chamber.

-

Proceed with antibody incubation as per the specific in situ hybridization protocol.

Myofibrillar ATPase Staining with this compound Buffer

This protocol utilizes a this compound buffer for the pre-incubation step in the histochemical staining of myofibrillar ATPase activity.

Materials:

-

Frozen muscle tissue sections

-

Potassium acetate (B1210297)

-

Calcium chloride

-

TRIS base

-

Hydrochloric acid (HCl)

-

ATP (adenosine triphosphate)

-

Deionized water

Solutions:

-

Acidic Pre-incubation Solution (pH 4.3-4.6): Prepare a solution containing 52 mM potassium acetate and 17.7 mM calcium chloride. Adjust the pH to the desired value (e.g., 4.55) with acetic acid.

-

TRIS Buffer (pH 7.8): Prepare a 21 mM TRIS-Base solution containing 3.4 mM calcium chloride. Adjust the pH to 7.8 with 5N HCl[9].

-

Incubation Solution (pH 9.4): Prepare a solution containing ATP and adjust the pH to 9.4.

Procedure:

-

Pre-incubate the muscle sections in the acidic pre-incubation solution for 5-6 minutes at room temperature.

-

Wash the sections successively in the TRIS buffer (pH 7.8).

-

Incubate the sections in the ATP-containing incubation solution (pH 9.4) to visualize ATPase activity.

-

Proceed with subsequent washing, dehydration, and mounting steps as per standard histological procedures.

Mandatory Visualizations

MAPK/ERK Signaling Pathway

Caption: The MAPK/ERK signaling pathway, where pH can influence kinase activity.

Quality Control Workflow for High-Purity this compound

Caption: A typical quality control workflow for incoming high-purity this compound.

Supplier Selection Process for Pharmaceutical Raw Materials

Caption: A logical workflow for the selection of a high-purity raw material supplier.

References

- 1. Tris-maleate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound salt [himedialabs.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. calpaclab.com [calpaclab.com]

- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 9. scielo.br [scielo.br]

In-Depth Technical Guide: Synthesis of Tris(hydroxymethyl)aminomethane Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tris(hydroxymethyl)aminomethane maleate (B1232345), a salt formed from the reaction of Tris(hydroxymethyl)aminomethane (Tris) and maleic acid. This document details the synthesis of the precursor, Tris base, and outlines the subsequent reaction to form the maleate salt, including experimental protocols, quantitative data, and reaction diagrams.

Introduction

Tris(hydroxymethyl)aminomethane, commonly known as Tris or Tromethamine, is an organic compound extensively used in biochemistry and molecular biology as a component of buffer solutions. Its pKa of approximately 8.1 at 25°C makes it an effective buffer in the physiological pH range of 7 to 9. The maleate salt of Tris is formed through the reaction of Tris with maleic acid, typically in a 2:1 molar ratio of Tris to maleic acid. This salt is utilized in various biochemical and pharmaceutical applications, including as a component in buffer systems.

Synthesis of Tris(hydroxymethyl)aminomethane (Tris base)

The industrial synthesis of Tris base is a well-established two-step process that begins with the condensation of nitromethane (B149229) with formaldehyde (B43269), followed by the hydrogenation of the resulting nitroalcohol intermediate.

Experimental Protocol: Synthesis of Tris base

Step 1: Condensation of Nitromethane and Formaldehyde

-

In a suitable reaction vessel, a mixture of nitromethane and formaldehyde (in a molar ratio of approximately 1:3.2) is prepared.

-

A basic catalyst, such as calcium hydroxide, is added to the mixture to facilitate the Henry reaction. The pH of the reaction mixture is maintained around 9.

-

The reaction is allowed to proceed with stirring at a controlled temperature, for instance, at 30°C for 4 hours.

-

Upon completion of the reaction, the intermediate, Tris(hydroxymethyl)nitromethane, is obtained. A reported yield for this step is approximately 91.3%.[1]

Step 2: Hydrogenation of Tris(hydroxymethyl)nitromethane

-

The Tris(hydroxymethyl)nitromethane intermediate is subjected to catalytic hydrogenation to reduce the nitro group to a primary amine.

-

Raney nickel is a commonly used catalyst for this reduction.

-

The hydrogenation is typically carried out under hydrogen pressure in a suitable solvent, such as methanol (B129727).

-

The reaction conditions, including temperature and pressure, are carefully controlled to ensure the complete reduction of the nitro group.

-

Following the hydrogenation, the catalyst is removed by filtration.

-

The resulting solution containing Tris base is then subjected to purification, which may involve distillation and crystallization to isolate the pure product.

Purification of Tris base

Purification of the crude Tris base is crucial to obtain a high-purity product suitable for biochemical and pharmaceutical applications. Crystallization is a common method for purification. The crude product can be dissolved in an appropriate solvent, such as an aqueous methanol solution, and then cooled to induce crystallization. The resulting crystals are collected by filtration, washed, and dried.

Synthesis of Tris(hydroxymethyl)aminomethane Maleate

The synthesis of Tris(hydroxymethyl)aminomethane maleate involves a direct acid-base reaction between Tris base and maleic acid.

Reaction Scheme

The reaction proceeds as a neutralization reaction where the basic amino group of Tris reacts with the carboxylic acid groups of maleic acid to form the corresponding salt.

Caption: Synthesis of Tris(hydroxymethyl)aminomethane Maleate.

Experimental Protocol

References

An In-depth Technical Guide to CAS Number 72200-76-1 (Trizma® Maleate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trizma® maleate (B1232345), identified by CAS number 72200-76-1, is a salt formed between tris(hydroxymethyl)aminomethane (Tris) and maleic acid. It is widely utilized in biochemical and molecular biology research as a buffering agent. This technical guide provides a comprehensive overview of the physicochemical properties, toxicological data, and key applications of Trizma® maleate, including detailed experimental protocols and an examination of its role in cellular signaling.

Physicochemical Properties

Trizma® maleate is a white crystalline powder that is soluble in water.[1] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 72200-76-1 | |

| Synonyms | Tris maleate, Tris(hydroxymethyl)aminomethane maleate, Trizma® maleate salt, Tromethamine maleate | |

| Molecular Formula | C₈H₁₅NO₇ | [2] |

| Molecular Weight | 237.21 g/mol | |

| Appearance | White crystalline powder | [1] |

| Melting Point | 104 - 106 °C | [1] |

| Solubility | 500 mg/mL in water | |

| pH | Not available | |

| pKa | Not available |

Toxicological and Safety Data

Trizma® maleate is intended for laboratory research use and should be handled with appropriate safety precautions.[1][2] The available toxicological and safety information is summarized below.

| Parameter | Data | References |

| Acute Toxicity | No data available for Trizma® maleate. For Tris base: LD50 Oral - Rat - 5900 mg/kg. | [3] |

| Skin Corrosion/Irritation | May cause skin irritation. | [4] |

| Serious Eye Damage/Irritation | May cause serious eye irritation. | [4] |

| Respiratory or Skin Sensitization | No data available. | [5] |

| Germ Cell Mutagenicity | No data available. | [5] |

| Carcinogenicity | Not classified as a carcinogen. | [5] |

| Reproductive Toxicity | No data available. | [5] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, type N95 (US) dust mask. | |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [1][3] |

Biological Activity and Signaling Pathways

While Trizma® maleate itself has not been extensively studied for direct biological activity beyond its buffering capacity, its core component, tris(hydroxymethyl)aminomethane (Tris), has been shown to influence intracellular signaling, particularly calcium (Ca²⁺) pathways.

Modulation of Intracellular Calcium Signaling

Research has indicated that Tris buffer can impact cytosolic calcium levels. This interaction is crucial as calcium is a ubiquitous second messenger involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.

Two key interactions have been reported:

-

Inhibition of Calcium Uptake: In vascular smooth muscle cells, Tris has been demonstrated to inhibit the uptake of Ca²⁺. This effect can alter cellular responses to stimuli that rely on calcium influx.

-

Enhancement of TRPV1-mediated Calcium Influx: Tris has been shown to enhance capsaicin-induced intracellular Ca²⁺ influx through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This suggests a potential role in modulating sensory neuron activation and pain perception.

The following diagram illustrates the experimental workflow to investigate the effect of Tris on capsaicin-induced calcium influx via the TRPV1 channel.

The signaling pathway below depicts the potentiation of capsaicin-induced calcium influx by Tris through the TRPV1 channel.

References

Methodological & Application

Application Notes and Protocols for the Preparation of 0.1 M TRIS Maleate Buffer Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRIS maleate (B1232345) buffer is a versatile buffer system used in a variety of biochemical and molecular biology applications. Its broad buffering range, spanning from pH 5.2 to 8.6, makes it particularly useful for enzymatic reactions, electrophoresis, and as a component in various assay systems. This document provides a detailed protocol for the preparation of a 0.1 M TRIS maleate buffer solution, along with essential information regarding the chemical components and the preparation workflow.

Chemical and Physical Properties

A clear understanding of the properties of the constituent chemicals is crucial for accurate buffer preparation. The table below summarizes the key quantitative data for TRIS (tris(hydroxymethyl)aminomethane) and maleic acid.

| Property | TRIS (Tris(hydroxymethyl)aminomethane) | Maleic Acid |

| Molecular Formula | C₄H₁₁NO₃ | C₄H₄O₄ |

| Molecular Weight | 121.14 g/mol [1][2][3] | 116.07 g/mol [4][5][6] |

| pKa at 25°C | 8.1[1][2] | pKa₁ = 1.94, pKa₂ = 6.22[4][7] |

| Appearance | White crystalline powder[3][8] | White crystalline solid[6] |

| Useful pH Range | 7.0 - 9.0[1][2] | (as this compound buffer): ~5.2 - 7.0[9] |

Experimental Protocol: Preparation of 0.1 M this compound Buffer

This protocol outlines the steps to prepare 1 liter of a 0.1 M this compound buffer solution. The final pH can be adjusted to the desired value within the buffer's effective range by the addition of sodium hydroxide (B78521) (NaOH).

Materials and Equipment:

-

TRIS (tris(hydroxymethyl)aminomethane)

-

Maleic acid or Maleic anhydride

-

Sodium hydroxide (NaOH) pellets or a concentrated stock solution (e.g., 10 M)

-

Deionized or distilled water

-

Analytical balance

-

pH meter

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Volumetric flask (1 L)

-

Safety glasses, gloves, and lab coat

Procedure:

-

Prepare a 0.2 M TRIS-Maleate Stock Solution:

-

To prepare a stock solution that can be diluted and adjusted, first create a 0.2 M solution.[9]

-

Weigh out 24.2 g of TRIS base (FW: 121.14 g/mol ) and 23.2 g of maleic acid (FW: 116.07 g/mol ) or 19.6 g of maleic anhydride.[9]

-

Dissolve the TRIS and maleic acid/anhydride in approximately 800 mL of deionized water in a 1 L beaker.

-

Stir the solution using a magnetic stirrer until all solids have completely dissolved.

-

Transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L. This is your 0.2 M TRIS-maleate stock solution.

-

-

Prepare the 0.1 M this compound Buffer:

-

To prepare a 0.1 M buffer, you will dilute the 0.2 M stock solution and adjust the pH.

-

Take 500 mL of the 0.2 M TRIS-maleate stock solution and place it in a 1 L beaker.

-

Add approximately 400 mL of deionized water.

-

-

pH Adjustment:

-

Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode in the solution.

-

Slowly add a 0.2 M NaOH solution dropwise while monitoring the pH.[9] The amount of NaOH required will depend on your target pH. For example, to achieve a pH of 7.0, you would add approximately 7.0 mL of 0.2 M NaOH to 50 mL of the 0.2 M stock solution before the final dilution to 200 mL, so for 500 mL of stock you would scale this accordingly.[9]

-

Continue adding NaOH until the desired pH is reached. Be patient, as the pH may take a few moments to stabilize after each addition.

-

-

Final Volume Adjustment:

-

Once the desired pH is achieved, carefully transfer the solution to a 1 L volumetric flask.

-

Add deionized water to bring the final volume to exactly 1 L.

-

Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

-

-

Storage:

-

Store the buffer solution in a clearly labeled, sealed container at 4°C.

-

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for preparing the this compound buffer.

Caption: Workflow for preparing 0.1 M this compound buffer.

Caption: Logical relationship of components in this compound buffer.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. thomassci.com [thomassci.com]

- 3. loriindustry.com [loriindustry.com]

- 4. Maleic Acid | C4H4O4 | CID 444266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Maleic acid [webbook.nist.gov]

- 6. Maleic acid | 110-16-7 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. goldbio.com [goldbio.com]

- 9. static.igem.org [static.igem.org]

Application Notes and Protocols for TRIS Maleate Buffer in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRIS (tris(hydroxymethyl)aminomethane) maleate (B1232345) buffer is a versatile and widely used buffer system in biochemical and enzymatic assays. Its broad pH range makes it particularly suitable for studies requiring a stable pH environment between 5.2 and 8.6. This document provides detailed protocols for the preparation of TRIS maleate buffer and its application in enzyme assays, catering to the needs of researchers in academia and the pharmaceutical industry. The primary amine in TRIS can be reactive and may inhibit some enzymes, so it is crucial to validate its suitability for your specific enzyme of interest.[1][2]

Key Properties of TRIS Buffer

TRIS is a popular choice for biological research due to its pKa of approximately 8.1 at 25°C, providing good buffering capacity in the physiological pH range of 7.0 to 9.0.[3][4][5] However, it's important to note that the pH of a TRIS buffer solution is temperature-dependent; the pH decreases as the temperature increases.[6][7] Therefore, it is recommended to prepare the buffer at the temperature at which the enzyme assay will be performed.[7]

This compound Buffer Preparation

The preparation of a this compound buffer involves the use of two stock solutions: one containing TRIS and maleic acid (or maleic anhydride), and the other a strong base, typically sodium hydroxide (B78521) (NaOH), for pH adjustment.[8][9] The combination of a weak base (TRIS) and a dicarboxylic acid (maleic acid) allows for a wider buffering range than a simple TRIS-HCl buffer.

Stock Solutions

| Solution ID | Components | Molarity | Preparation Instructions |

| A | TRIS acid maleate | 0.2 M | Dissolve 24.2 g of tris(hydroxymethyl)aminomethane and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in deionized water and bring the final volume to 1 L.[8][9] |

| B | Sodium Hydroxide (NaOH) | 0.2 M | Dissolve 8.0 g of NaOH in deionized water and bring the final volume to 1 L. Handle with appropriate safety precautions. |

Preparation of 0.05 M this compound Buffer

To prepare a 200 mL working solution of 0.05 M this compound buffer at a specific pH, mix the stock solutions as indicated in the table below and dilute with deionized water to a final volume of 200 mL.[8][9]

| Desired pH (at 23°C) | Volume of 0.2 M TRIS acid maleate (Solution A) (mL) | Volume of 0.2 M NaOH (Solution B) (mL) |

| 5.2 | 50 | 7.0 |

| 5.4 | 50 | 10.8 |

| 5.6 | 50 | 15.5 |

| 5.8 | 50 | 20.5 |

| 6.0 | 50 | 26.0 |

| 6.2 | 50 | 31.5 |

| 6.4 | 50 | 37.0 |

| 6.6 | 50 | 42.5 |

| 6.8 | 50 | 48.0 |

| 7.0 | 50 | 52.0 |

| 7.2 | 50 | 55.0 |

| 7.4 | 50 | 58.0 |

| 7.6 | 50 | 62.5 |

| 7.8 | 50 | 66.5 |

| 8.0 | 50 | 70.0 |

| 8.2 | 50 | 74.0 |

| 8.4 | 50 | 78.5 |

| 8.6 | 50 | 83.0 |

Note: The accuracy of these values is reported to be within ± 0.05 pH at 23°C.[8] For other temperatures, it is advisable to verify and adjust the pH using a calibrated pH meter.

Experimental Protocols

Protocol 1: Preparation of 0.05 M this compound Buffer (pH 6.0)

This protocol details the preparation of 200 mL of 0.05 M this compound buffer with a target pH of 6.0.

Materials:

-

Tris(hydroxymethyl)aminomethane

-

Maleic acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Volumetric flasks (1 L, 200 mL)

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Prepare 0.2 M TRIS acid maleate stock solution (Solution A):

-

Weigh 24.2 g of tris(hydroxymethyl)aminomethane and 23.2 g of maleic acid.

-

Dissolve the solids in approximately 800 mL of deionized water in a 1 L beaker.

-

Once fully dissolved, transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with deionized water. Mix thoroughly.

-

-

Prepare 0.2 M NaOH stock solution (Solution B):

-

Weigh 8.0 g of NaOH pellets.

-

Carefully dissolve the NaOH in approximately 800 mL of deionized water in a 1 L beaker (the solution will heat up).

-

Once cooled to room temperature, transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with deionized water. Mix thoroughly.

-

-

Prepare the final 0.05 M this compound Buffer (pH 6.0):

-

In a 200 mL beaker, combine 50 mL of Solution A and 26.0 mL of Solution B.[8][9]

-

Transfer the mixture to a 200 mL volumetric flask.

-

Add deionized water to bring the final volume to 200 mL.

-

Cap the flask and invert several times to ensure thorough mixing.

-

Verify the pH using a calibrated pH meter and adjust if necessary.

-

References

- 1. The uses of Tris buffer - A starting guide - مقالات - Hopax Fine Chemicals [hopaxfc.com]

- 2. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]

- 3. Tris [sigmaaldrich.com]

- 4. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]

- 5. Tris(hydroxymethyl)aminomethane | C4H11NO3 | CID 6503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tris buffer pH 7.5 (1 M) for molecular biology [itwreagents.com]

- 7. goldbio.com [goldbio.com]

- 8. static.igem.org [static.igem.org]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

TRIS Maleate Buffer: Application Notes and Protocols for Histology and Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRIS maleate (B1232345) buffer is a versatile and effective buffer system for a variety of applications in histology and microscopy. Its unique buffering range and compatibility with various reagents make it a valuable tool for researchers aiming for high-quality and reproducible results. This document provides detailed application notes, experimental protocols, and comparative data on the use of TRIS maleate buffer in key histological techniques.

Chemical Properties and Advantages

TRIS (tris(hydroxymethyl)aminomethane) is a primary amine with a pKa of 8.1 at 25°C, providing a buffering range of 7.0-9.0.[1] When combined with maleic acid, it forms a this compound buffer that is effective in the pH range of 5.2 to 8.6. This broad range makes it suitable for numerous histological and microscopic procedures.

Key Advantages:

-

Broad Buffering Range: Effective across a wide pH spectrum, accommodating various experimental conditions.

-

Reduced Background Staining: In some applications, TRIS-based buffers can lead to lower non-specific background staining compared to phosphate-buffered saline (PBS).[1]

-

Compatibility with Enzyme Systems: TRIS buffers are often preferred for enzyme histochemistry as they are less likely to inhibit certain enzymatic reactions compared to phosphate (B84403) buffers.

-

Enhanced Fluorescence: Studies have shown that TRIS buffer can significantly increase the fluorescence yield of certain fluorochromes used in microscopy, leading to improved signal intensity.[2]

Application Notes

In Situ Hybridization (ISH)

This compound buffer is frequently used in ISH protocols, particularly as a wash buffer and for antibody dilutions. Its ability to maintain a stable pH during various incubation and washing steps is crucial for the specificity and intensity of the hybridization signal. Using TRIS-based buffers can be advantageous in protocols where endogenous alkaline phosphatase activity is a concern.

Immunohistochemistry (IHC)

In IHC, TRIS-based buffers are widely used for antigen retrieval and as a component of wash buffers and antibody diluents. While TRIS-HCl and TRIS-EDTA are more commonly cited for heat-induced epitope retrieval (HIER)[3], this compound can also be employed, particularly when a specific pH within its buffering range is required. The choice between TRIS-based buffers and other systems like citrate (B86180) buffer can significantly impact staining intensity for different antigens.[4]

Enzyme Histochemistry

For the localization of enzyme activity in tissue sections, the choice of buffer is critical to preserve enzymatic function. This compound buffer is a suitable option for various enzyme histochemistry protocols due to its inert nature in many enzymatic reactions. It provides a stable pH environment without interfering with the activity of the enzyme of interest.

Fluorescence Microscopy

In fluorescence microscopy applications, such as immunofluorescence, the buffer composition can influence the signal-to-noise ratio. Research indicates that TRIS buffer can enhance the fluorescence intensity of commonly used fluorophores compared to other buffers like citrate and phosphate extenders.[2] This can be particularly beneficial when detecting low-abundance targets.

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing TRIS-based buffers with other common buffers in histological applications.

Table 1: Comparison of Buffers for Antigen Retrieval in Immunohistochemistry [4]

| Antibody | Antigen | Buffer System | Staining Intensity (s-strong, m-moderate, w-weak) |

| Bcl-6 | Nuclear | Citrate | +/- (weak) |

| Bcl-6 | Nuclear | Tris-HCl + EDTA | +++ (strong) |

| Ki-67 | Nuclear | Citrate | +++ (strong) |

| Ki-67 | Nuclear | Tris-HCl + EDTA | +++ (strong) |

| CD23 | Membrane | Citrate | ++ (moderate) |

| CD23 | Membrane | Tris-HCl + EDTA | +++ (strong) |

| CD3 | Membrane | Citrate | +++ (strong) |

| CD3 | Membrane | Tris-HCl + EDTA | +++ (strong) |

| CK pan | Cytoplasmic | Citrate | +++ (strong) |

| CK pan | Cytoplasmic | Tris-HCl + EDTA | +++ (strong) |

Table 2: Effect of Buffer on Fluorescence Intensity in Microscopy [2]

| Fluorochrome | Buffer | Mean Fluorescence Intensity (Arbitrary Units) | Fluorescence Contrast (Arbitrary Units) |

| Propidium Iodide | TRIS | Significantly Higher | Significantly Higher |

| Propidium Iodide | Citrate | Intermediate | Intermediate |

| Propidium Iodide | Phosphate | Intermediate | Intermediate |

| CFDA | TRIS | Significantly Higher | Significantly Higher |

| CFDA | Citrate | Lower | Lower |

| CFDA | Phosphate | Lower | Lower |

Experimental Protocols

Preparation of 0.1 M this compound Buffer

Stock Solutions:

-

Solution A (0.2 M TRIS acid maleate): Dissolve 24.2 g of tris(hydroxymethyl)aminomethane and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in deionized water to a final volume of 1 L.[2]

-

Solution B (0.2 M NaOH): Dissolve 8.0 g of sodium hydroxide (B78521) in deionized water to a final volume of 1 L.

Working Solution (0.1 M, pH 7.4):

-

Mix 50 mL of Solution A with the appropriate volume of Solution B to achieve the desired pH (refer to a standard buffer preparation table). For pH 7.4, approximately 35.5 mL of Solution B will be needed.

-

Bring the final volume to 200 mL with deionized water.

-

Verify the pH with a calibrated pH meter and adjust as necessary.

Protocol 1: In Situ Hybridization (ISH) using this compound Buffer

This protocol provides a general workflow for whole-mount in situ hybridization.

-

Rehydration: Rehydrate fixed embryos through a graded methanol/PBT (PBS + 0.1% Tween-20) series.

-

Proteinase K Treatment: Permeabilize embryos with Proteinase K (10 µg/mL in PBT) for an appropriate time depending on the embryonic stage.

-

Post-fixation: Fix the embryos in 4% paraformaldehyde (PFA) in PBT.

-

Hybridization: Pre-hybridize in hybridization buffer and then hybridize with the DIG-labeled RNA probe overnight at 65-70°C.

-

Post-Hybridization Washes:

-

Wash with pre-warmed hybridization buffer.

-

Wash with a series of decreasing concentrations of hybridization buffer in 2X SSC.

-

Wash with 0.2X SSC.

-

Wash with 1X this compound Buffer with 0.1% Tween-20 (TMBT) three times for 10 minutes each.

-

-

Blocking: Block in TMBT containing 2% blocking reagent and 20% heat-inactivated sheep serum.

-

Antibody Incubation: Incubate with anti-DIG-AP antibody diluted in the blocking solution overnight at 4°C.

-

Washing: Wash extensively with TMBT.

-

Detection: Equilibrate in detection buffer (e.g., NTMT: 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2, 0.1% Tween-20) and then add the NBT/BCIP substrate for color development.

-

Stopping the Reaction: Stop the color reaction by washing with PBT and fix in 4% PFA.

Protocol 2: Immunohistochemistry (IHC) using TRIS-based Buffer for Antigen Retrieval

This protocol outlines heat-induced epitope retrieval using a TRIS-based buffer.

-

Deparaffinization and Rehydration: Deparaffinize paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to deionized water.

-

Antigen Retrieval:

-

Pre-heat the antigen retrieval solution (10 mM TRIS Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0) in a pressure cooker or water bath to 95-100°C.

-

Immerse the slides in the hot retrieval solution and incubate for 20-40 minutes.

-

Allow the slides to cool to room temperature.

-

-

Blocking: Block endogenous peroxidase activity with 3% H2O2 and block non-specific binding sites with a suitable blocking serum.

-

Primary Antibody Incubation: Incubate with the primary antibody diluted in a suitable buffer (e.g., TRIS-buffered saline with 1% BSA) for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the slides with TRIS-buffered saline with 0.05% Tween-20 (TBST).

-

Secondary Antibody Incubation: Incubate with a biotinylated or enzyme-conjugated secondary antibody.

-

Detection: If using an avidin-biotin complex (ABC) method, incubate with the ABC reagent. Develop the signal with a suitable chromogen (e.g., DAB).

-

Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

Mandatory Visualizations

References

Application Notes and Protocols for TRIS Maleate Buffer in Tissue Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of TRIS maleate (B1232345) buffer in various tissue preparation protocols, crucial for reliable and reproducible results in research, diagnostics, and drug development.

Introduction